![molecular formula C8H10BNO2 B13980693 6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound It is known for its unique chemical structure, which includes both an amino group and a boron-oxygen ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of 3-methylbenzo[c][1,2]oxaborol-1(3H)-ol with an amine source. One common method is the nucleophilic substitution reaction where the amino group is introduced into the oxaborol ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound
Scientific Research Applications
6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Crisaborole: A boron-containing compound used in the treatment of skin conditions like eczema.
Tavaborole: Another boron-based compound used as an antifungal agent.
Uniqueness
6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific chemical structure, which includes both an amino group and a boron-oxygen ring. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H10BNO2 |
|---|---|
Molecular Weight |
162.98 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C8H10BNO2/c1-5-7-3-2-6(10)4-8(7)9(11)12-5/h2-5,11H,10H2,1H3 |
InChI Key |
ODIGVCYHGWPPIU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2)N)C(O1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
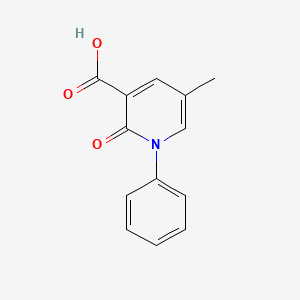
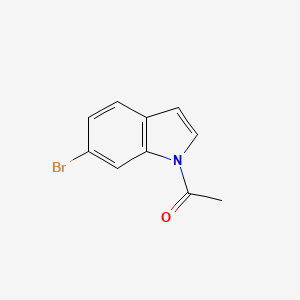
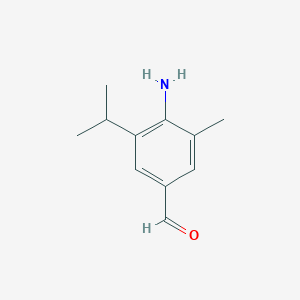
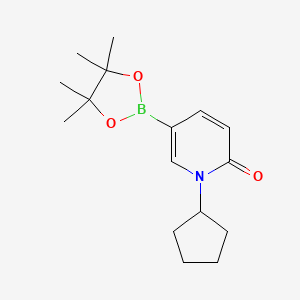
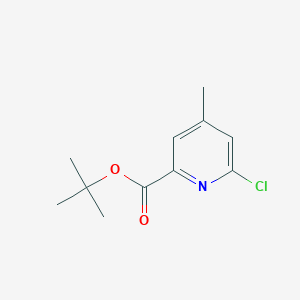
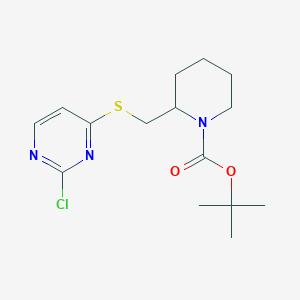


![Ethyl 2-benzyl-2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13980659.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)

![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
